molecular formula C26H24N2O6S B14952913 methyl 2-(3-hydroxy-2-oxo-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-(3-hydroxy-2-oxo-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14952913
M. Wt: 492.5 g/mol
InChI Key: GSZGJQQMDHVVCD-VZCXRCSSSA-N
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Description

Methyl 2-{3-hydroxy-2-oxo-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a pyrrole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-hydroxy-2-oxo-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of the pyrrole and thiazole rings, and the introduction of various substituents. The general synthetic route can be summarized as follows:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The phenyl and benzoyl groups can be introduced through Friedel-Crafts acylation reactions, while the hydroxy and oxo groups can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and benzoyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Conversion of oxo groups to hydroxy groups.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new synthetic methodologies.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{3-hydroxy-2-oxo-5-phenyl-4-[4-(methoxy)benzoyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-{3-hydroxy-2-oxo-5-phenyl-4-[4-(ethoxy)benzoyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of methyl 2-{3-hydroxy-2-oxo-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yloxy group, in particular, may confer unique properties compared to similar compounds with different alkoxy groups.

Properties

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5 g/mol

IUPAC Name

methyl 2-[(4Z)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H24N2O6S/c1-14(2)34-18-12-10-17(11-13-18)21(29)19-20(16-8-6-5-7-9-16)28(24(31)22(19)30)26-27-15(3)23(35-26)25(32)33-4/h5-14,20,29H,1-4H3/b21-19-

InChI Key

GSZGJQQMDHVVCD-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(\C3=CC=C(C=C3)OC(C)C)/O)/C(=O)C2=O)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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